Cas no 131110-76-4 (methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate)

Methyl (2R)-2-(benzylamino)-3-hydroxypropanoate is a chiral ester derivative featuring both a benzylamino and a hydroxyl functional group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound’s hydroxyl group enhances solubility in polar solvents, while the benzyl moiety offers reactivity for further functionalization. Its ester group provides versatility for hydrolysis or transesterification reactions. This product is suitable for applications requiring high enantiopurity, such as peptidomimetics or bioactive molecule development. Careful handling is advised due to potential sensitivity to moisture and air. Storage under inert conditions is recommended to maintain stability.
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate structure
131110-76-4 structure
Product Name:methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
CAS No:131110-76-4
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD12198843
CID:1005260
PubChem ID:11063677
Update Time:2025-06-09

methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate
    • Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate
    • D-N-Benzylserine Methyl Ester
    • N-(phenylmethyl)-D-Serine methyl ester
    • methyl (2R)-2-(benzylamino)-3-hydroxypropanoate
    • Bzl-D-Ser-OMe
    • N-(phenylmethyl)-D-Serinemethyl ester
    • methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
    • MFCD12198843
    • D-N-BenzylserineMethylEster
    • Methyl benzyl-D-serinate
    • D-Serine, N-(phenylmethyl)-, methyl ester
    • AKOS015888178
    • CS-0146699
    • methyl N-benzyl-D-serinate
    • 131110-76-4
    • GMZGWPPEZCREPP-SNVBAGLBSA-N
    • AS-31565
    • EN300-7003360
    • n-benzyl-d-serine methyl ester
    • DTXSID10453861
    • Methyl N-(phenylmethyl)-D-serinate
    • SCHEMBL304265
    • MDL: MFCD12198843
    • Inchi: 1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1
    • InChI Key: GMZGWPPEZCREPP-SNVBAGLBSA-N
    • SMILES: OC[C@H](C(=O)OC)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 209.10500
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.149±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 351.127°C at 760 mmHg
  • Flash Point: 166.156℃
  • Refractive Index: 1.534
  • Solubility: Dissolution (40 g/l) (25 º C),
  • PSA: 58.56000
  • LogP: 0.70100

methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:131110-76-4)methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
Order Number:A888590
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):237.0
Email:sales@amadischem.com

Additional information on methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate

Introduction to Methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate (CAS No. 131110-76-4)

Methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate, a compound with the chemical identifier CAS No. 131110-76-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, plays a crucial role in various research applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate consists of a propanoate backbone with a hydroxyl group and a benzylamino substituent at the second carbon position. This configuration imparts distinct stereochemical and electronic properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the (2R) configuration indicates a specific stereochemical orientation that is often critical for biological activity, underscoring the importance of chirality in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate. Its structural features suggest potential applications in modulating various biological pathways, particularly those involving amino acid metabolism and signal transduction. Research studies have begun to uncover its role as a precursor in the synthesis of more complex molecules with therapeutic relevance.

One of the most compelling aspects of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate is its utility as a building block in medicinal chemistry. The benzylamino group provides a versatile handle for further functionalization, allowing chemists to design molecules with tailored properties. This flexibility has enabled the synthesis of novel compounds that exhibit promising activities against a range of diseases, including neurological disorders and metabolic conditions.

The hydroxyl group at the third carbon position further enhances the reactivity of this compound, making it an attractive candidate for further chemical modifications. These modifications can be tailored to optimize solubility, bioavailability, and metabolic stability, which are critical factors in drug development. The combination of these structural features makes methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate a cornerstone in the synthesis of advanced pharmaceutical intermediates.

Recent advancements in computational chemistry have also highlighted the importance of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate in drug discovery pipelines. Molecular modeling studies have demonstrated its potential to interact with biological targets such as enzymes and receptors, providing insights into its mechanism of action. These insights are invaluable for designing more effective and targeted therapies.

The compound's role in biochemical pathways has been further explored through experimental studies. Researchers have investigated its effects on key enzymes involved in amino acid metabolism, revealing its potential as an inhibitor or modulator of these pathways. Such findings open up new avenues for therapeutic intervention in conditions where these pathways are dysregulated.

Moreover, methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate has shown promise as a tool compound in biochemical research. Its well-defined structure and reactivity make it an ideal candidate for use as a substrate or inhibitor in enzyme assays. These assays are essential for understanding the function of enzymes and for identifying new drug candidates.

The synthesis of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate has been optimized to ensure high yield and purity, making it commercially viable for research and industrial applications. Advanced synthetic methodologies have been employed to achieve this goal, including asymmetric synthesis techniques that preserve the stereochemical integrity of the molecule.

The future prospects for methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate are vast and exciting. As our understanding of biological systems continues to evolve, so too will the applications of this versatile compound. It is likely to play an increasingly important role in drug discovery and development, offering new solutions to complex medical challenges.

In conclusion, methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features, combined with its reactivity and biological relevance, make it an indispensable tool for researchers worldwide. As we continue to explore its applications, we can expect to see further breakthroughs that will advance our ability to treat diseases and improve human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131110-76-4)methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
A888590
Purity:99%
Quantity:5g
Price ($):237.0
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